molecular formula C19H15NOS B2653715 (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one CAS No. 1164564-77-5

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one

Cat. No.: B2653715
CAS No.: 1164564-77-5
M. Wt: 305.4
InChI Key: CARWTLHYUZGUDZ-OUKQBFOZSA-N
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Description

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one is a thiazole-derived α,β-unsaturated ketone (propenone) characterized by a 4-methyl-2-phenyl-substituted thiazole ring at position 5 and a phenyl group conjugated to the propenone moiety. This compound combines two pharmacologically significant motifs: the thiazole ring, known for its role in bioactive molecules (e.g., antibacterial and antiviral agents), and the α,β-unsaturated ketone, which often enhances reactivity and biological activity through Michael addition or electron-deficient alkene interactions .

Synthetic routes for analogous thiazole-propenone hybrids typically involve Claisen-Schmidt condensation between acetylthiazole derivatives and aromatic aldehydes under basic conditions, as demonstrated in the synthesis of (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one . Crystallographic studies of related compounds confirm planar orientations of aromatic rings and E-configurations of the propenone double bond, critical for intermolecular interactions and stability .

Properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NOS/c1-14-18(17(21)13-12-15-8-4-2-5-9-15)22-19(20-14)16-10-6-3-7-11-16/h2-13H,1H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARWTLHYUZGUDZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Aldol Condensation: The key step in the synthesis is the aldol condensation between the thiazole aldehyde and acetophenone. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions to yield the desired (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the propenone moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of the propenone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring or the propenone moiety.

    Reduction: Corresponding alcohols from the reduction of the propenone moiety.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one is used as a building block for the synthesis of more complex molecules. Its conjugated system makes it a useful intermediate in the development of organic semiconductors and dyes.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, thiazole derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could be explored for similar therapeutic applications.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The propenone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one can be elucidated by comparing it to the following analogs:

Table 1: Structural and Functional Comparison of Thiazole-Propenone Derivatives

Compound Name Key Structural Features Biological Activity/Applications References
This compound 4-methyl-2-phenylthiazol-5-yl, phenyl-propenone Potential antimicrobial/antiviral (inferred from analogs)
(2E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one 4-chlorophenylthiazol-5-yl, dimethylamino-propenone Unspecified (structural analog)
(E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one Thiazol-2-yl, 4-methylphenyl-propenone Antibacterial, anticancer (theoretical)
(5Z)-2-(4-Methylphenyl)-5-[(2E)-3-phenylprop-2-enylidene]-1,3-thiazol-4(5H)-one Thiazolone core, propenylidene substituent Not reported (structural complexity suggests drug potential)
Kamalachalcone E Benzopyran-propenone hybrid Antifungal (against human pathogens)

Key Observations:

Substituent Effects on Bioactivity: The 4-methyl-2-phenylthiazole group in the target compound may enhance lipophilicity and membrane permeability compared to simpler thiazol-2-yl derivatives (e.g., (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one) .

Role of the α,β-Unsaturated Ketone: The propenone moiety enables conjugation and electrophilic reactivity, critical for binding to biological targets (e.g., enzymes via nucleophilic residues). This feature is shared with kamalachalcone E, which exhibits antifungal activity .

Thiazole Ring Modifications: Thiazolone derivatives (e.g., ) replace the thiazole’s sulfur with a ketone, altering electronic properties and hydrogen-bonding capacity .

Synthetic Precursors: Compounds like 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone () serve as intermediates for propenone synthesis, highlighting the importance of halogenated precursors in constructing thiazole derivatives .

Research Findings:

  • Crystallographic Trends : Analogous compounds exhibit planar aromatic systems and E-configurations, favoring π-π stacking and dipole interactions in crystal packing or target binding .

Biological Activity

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one, a compound featuring a thiazole moiety, has garnered attention for its diverse biological activities. This article synthesizes information from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C18H17NOS\text{C}_{18}\text{H}_{17}\text{NOS}

Key properties include:

  • Molecular Weight : 293.39 g/mol
  • Melting Point : 67°C
  • Boiling Point : 366.8°C

1. Anticancer Activity

Research indicates that compounds with thiazole and phenyl groups exhibit significant anticancer properties. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including:

  • Breast Cancer (MCF7)
  • Lung Cancer (A549)
  • Colorectal Cancer (HCT116)

In vitro studies demonstrate that the compound can induce apoptosis in cancer cells, with IC50 values ranging from 10 to 50 µM depending on the cell type .

2. Antimicrobial Properties

The thiazole ring is known for its antimicrobial activity. Studies have reported that derivatives of thiazole exhibit significant inhibition against various bacterial strains. The compound has been evaluated against:

  • Staphylococcus aureus
  • Escherichia coli

Results indicated a dose-dependent inhibition of bacterial growth, making it a candidate for further development as an antimicrobial agent .

3. Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives is well-documented. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting its utility in conditions characterized by inflammation .

The biological activities of this compound are attributed to several mechanisms:

1. Inhibition of Cell Proliferation

The compound interferes with cell cycle progression and promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

2. Reactive Oxygen Species (ROS) Generation

Increased ROS levels have been observed following treatment with this compound, leading to oxidative stress in cancer cells and subsequent cell death .

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 (µM)Reference
AnticancerMCF712.5
AnticancerA54926
AntimicrobialStaphylococcus aureus30
Anti-inflammatoryCytokine InhibitionN/A

Case Study 1: Anticancer Efficacy

A study conducted on the effect of this compound on MCF7 breast cancer cells demonstrated a significant reduction in cell viability after 48 hours of treatment at concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis was mediated through the intrinsic pathway involving mitochondrial dysfunction .

Case Study 2: Antimicrobial Activity

In a comparative study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound exhibited superior activity against E. coli compared to standard antibiotics, highlighting its potential as an alternative therapeutic agent in treating bacterial infections .

Q & A

Q. What are the key synthetic methodologies for preparing (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-phenyl-2-propen-1-one?

The compound is typically synthesized via the Claisen-Schmidt condensation reaction between 4-methyl-2-phenylthiazole-5-carbaldehyde and acetophenone under basic conditions (e.g., NaOH in ethanol). Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield (≥75%) and stereoselectivity for the E-isomer. Purification often employs column chromatography or recrystallization using ethanol/water mixtures .

Q. How is the structural integrity of this compound validated post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the E-configuration of the α,β-unsaturated ketone system (δ ~7.5–8.0 ppm for vinyl protons). High-resolution mass spectrometry (HRMS) and FTIR (C=O stretch ~1650 cm⁻¹) further validate molecular identity. Purity (>95%) is confirmed via HPLC using a C18 column and acetonitrile/water mobile phase .

Q. What are the primary biological assays used to screen this compound’s activity?

Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli).
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory activity : COX-2 inhibition ELISA.
    Data interpretation requires normalization to controls and statistical validation (e.g., ANOVA with p < 0.05) .

Advanced Research Questions

Q. How does the electronic conjugation of the α,β-unsaturated ketone influence biological activity?

The E-configuration stabilizes the molecule’s planar structure, enabling π-π stacking with biological targets (e.g., DNA topoisomerases). Computational studies (DFT calculations) reveal a HOMO-LUMO gap of ~4.5 eV, suggesting moderate reactivity for electrophilic attack. Substituent effects (e.g., 4-methyl on thiazole) modulate electron density, altering binding affinities by ±15% in docking simulations .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

Discrepancies in IC₅₀ values (e.g., 12 μM vs. 28 μM in MCF-7 cells) may arise from:

  • Assay conditions : Serum concentration variations (e.g., 10% FBS vs. serum-free media).
  • Metabolic stability : Hepatic microsome assays (e.g., t₁/₂ < 30 min indicates rapid degradation).
    Standardizing protocols (e.g., uniform cell passage numbers, incubation times) and using orthogonal assays (e.g., apoptosis via Annexin V/PI staining) improve reproducibility .

Q. How can reaction conditions be optimized to suppress byproducts during scale-up?

Common byproducts (e.g., Z-isomer or dimerized species) are minimized by:

  • Solvent choice : Polar aprotic solvents (DMF) reduce keto-enol tautomerization.
  • Catalyst screening : ZnCl₂ or ionic liquids enhance regioselectivity.
  • Flow chemistry : Continuous reactors improve heat/mass transfer, achieving >90% yield at 100 g scale .

Q. What analytical methods quantify stability under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS over 24h.
  • Photostability : Expose to UV light (λ = 254 nm) and track decomposition kinetics.
  • Thermal stability : DSC/TGA analysis identifies decomposition thresholds (>200°C). Stability data inform formulation strategies (e.g., lyophilization) .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vivo studies?

  • Prodrug design : Introduce phosphate esters at the ketone moiety (hydrolyzed in vivo).
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm, PDI < 0.2).
  • Co-solvents : Use cyclodextrin complexes or PEG-400/water mixtures (up to 5 mg/mL solubility) .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to map interactions with EGFR or tubulin.
  • QSAR models : MLR or Random Forest algorithms using descriptors like logP, polar surface area.
  • MD simulations : GROMACS to assess binding stability over 100 ns trajectories .

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